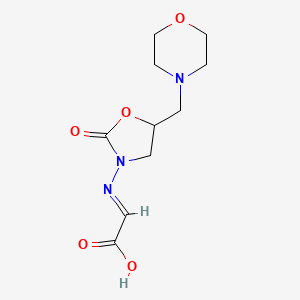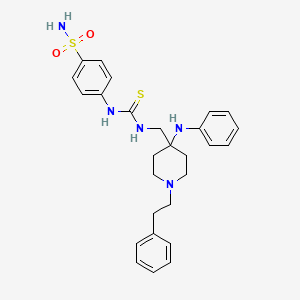
Hdac6-IN-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-28 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Hdac6-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Hdac6-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its substrates.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mecanismo De Acción
Hdac6-IN-28 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein stability, cell migration, apoptosis, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic applications.
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms, including HDAC6.
Ricolinostat (ACY-1215): A selective HDAC6 inhibitor used in clinical trials for cancer treatment.
Uniqueness of Hdac6-IN-28
This compound is unique due to its high selectivity for HDAC6 over other HDAC isoforms. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C23H16FN3O2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28) |
Clave InChI |
SHYUUGNJOFHMSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





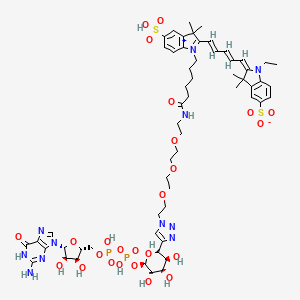
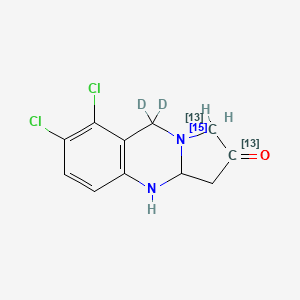
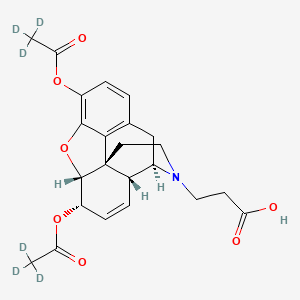
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
